3,4-Dibromo-Mal-PEG2-Amine TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

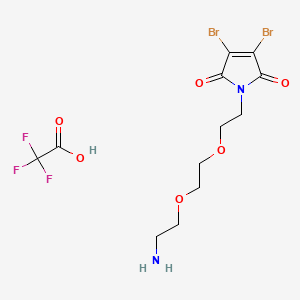

IUPAC Name |

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2N2O4.C2HF3O2/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13;3-2(4,5)1(6)7/h1-6,13H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVSSFASAOVDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2F3N2O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine TFA: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG2-Amine Trifluoroacetic acid (TFA) salt is a heterobifunctional linker that is increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features two distinct reactive moieties: a dibromomaleimide group and a primary amine, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain. The dibromomaleimide provides a thiol-reactive handle for stable conjugation to cysteine residues or for bridging disulfide bonds in proteins, while the primary amine allows for facile coupling to carboxylic acids or activated esters on payloads or ligands. The inclusion of a PEG2 spacer enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and applications, complete with experimental protocols and data presented for easy reference.

Core Properties and Specifications

The physicochemical properties of 3,4-Dibromo-Mal-PEG2-Amine TFA are critical for its application in bioconjugation. The trifluoroacetic acid salt form generally offers improved water solubility and stability compared to the free base.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅Br₂F₃N₂O₆ | [4] |

| Molecular Weight | 500.06 g/mol | [4] |

| CAS Number | 2296708-07-9 | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water (≥ 100 mg/mL) and DMSO (100 mg/mL, with sonication) | [4] |

| Storage Conditions | -20°C, sealed, away from moisture | [4] |

| Reactive Groups | Dibromomaleimide (thiol-reactive), Primary Amine (carboxyl-reactive) | [1][2] |

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of dibromomaleic anhydride (B1165640) with a diamine containing a PEG2 spacer, where one amine is protected (e.g., with a Boc group) and the other is free to react. The final step would involve deprotection of the second amine and formation of the TFA salt.

A representative synthesis for a similar compound, N-ethylmaleimide, involves the reaction of maleic anhydride with ethylamine (B1201723) to form N-ethylmaleamic acid, followed by acid-catalyzed dehydration to form the maleimide (B117702) ring.[5][6] A similar principle would apply to the synthesis of the target molecule.

Reactivity of Functional Groups:

-

Dibromomaleimide: This group reacts specifically with thiol (-SH) groups, such as those on cysteine residues of proteins. A key feature of dibromomaleimides is their ability to react with two thiols, making them ideal for bridging reduced disulfide bonds in antibodies, which can help maintain the protein's tertiary structure.[7] The reaction proceeds via a substitution mechanism where the bromine atoms act as leaving groups, forming stable thioether bonds.[8] This reaction is highly efficient and can be performed under mild, aqueous conditions.[9]

-

Primary Amine: The amine group is a versatile nucleophile that can be readily coupled to molecules containing carboxylic acids (using coupling agents like EDC or HATU) or activated esters (like NHS esters).[10] This allows for the attachment of a wide range of payloads, such as cytotoxic drugs for ADCs or E3 ligase ligands for PROTACs.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the construction of complex bioconjugates.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker plays a critical role in PROTAC design, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]

The workflow for developing a PROTAC using this linker would involve a sequential conjugation strategy. First, the primary amine of the linker is coupled to the carboxylic acid of an E3 ligase ligand. Following purification, the dibromomaleimide group of the resulting intermediate is then reacted with a thiol-containing target protein ligand.

Logical Workflow for PROTAC Synthesis

Caption: Sequential synthesis of a PROTAC using the bifunctional linker.

Table: Comparative Efficacy of PROTACs with Different PEG Linker Lengths (Representative Data)

| Target Protein | E3 Ligase | Linker Length | DC50 (nM) | Dmax (%) | Reference(s) |

| ERα | VHL | PEG3 | 10 | >95 | [12] |

| ERα | VHL | PEG4 | 5 | >95 | [12] |

| ERα | VHL | PEG5 | 25 | >95 | [12] |

| TBK1 | CRBN | PEG2 | 100 | ~80 | [12] |

| TBK1 | CRBN | PEG4 | 25 | >90 | [12] |

| CDK9 | CRBN | PEG3 | 50 | ~85 | [12] |

This data is for illustrative purposes to show the effect of PEG linker length and is not specific to PROTACs synthesized with this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The stability of the linker is paramount to prevent premature release of the payload in circulation, which can cause off-target toxicity. The dibromomaleimide group of this linker allows for site-specific conjugation to cysteine residues, often by re-bridging the interchain disulfide bonds of the antibody.[7] This results in a more homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.

The general workflow for creating an ADC would involve first conjugating the payload to the amine group of the linker, followed by purification. The resulting payload-linker construct is then reacted with the reduced antibody.

Experimental Workflow for ADC Preparation

Caption: General workflow for ADC preparation and analysis.

Experimental Protocols

The following are representative protocols for the key reactions involving this compound. These should be optimized for specific applications.

Protocol 1: Amide Coupling of the Linker's Amine Group

This protocol describes the coupling of the primary amine on the linker to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a payload).

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC for purification

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add a solution of this compound (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and purify the product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the desired product.

Protocol 2: Thiol-Reactive Conjugation to a Protein

This protocol outlines the conjugation of a dibromomaleimide-containing molecule to a protein with available cysteine residues, such as a reduced antibody.

Materials:

-

Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

-

Dibromomaleimide-containing molecule (e.g., the product from Protocol 1)

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Protein Reduction (if necessary):

-

To the antibody solution (e.g., 5 mg/mL in PBS), add a 10-fold molar excess of TCEP.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

-

Conjugation:

-

Dissolve the dibromomaleimide-containing molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Add the dissolved molecule to the reduced antibody solution at a molar excess (e.g., 5-10 fold over the number of available thiols).

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add a 10-fold molar excess of N-acetylcysteine (relative to the dibromomaleimide compound) to quench any unreacted dibromomaleimide groups. Incubate for 20 minutes.

-

-

Purification:

-

Characterization:

Conclusion

This compound is a versatile and powerful tool for the construction of advanced biotherapeutics. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer, allow for the precise and efficient synthesis of complex molecules like PROTACs and ADCs. A thorough understanding of its chemical properties, reactivity, and the associated experimental protocols is essential for researchers and drug developers aiming to leverage this linker in the creation of next-generation targeted therapies. While specific quantitative data for this exact linker is limited in the public domain, the principles and representative data presented in this guide provide a solid foundation for its successful application.

References

- 1. selectscience.net [selectscience.net]

- 2. This compound salt, 1807534-86-6 | BroadPharm [broadpharm.com]

- 3. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 14. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Chemistry and Applications of 3,4-Dibromo-Mal-PEG2-Amine TFA Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG2-Amine TFA salt is a heterobifunctional crosslinker that offers a versatile platform for bioconjugation, particularly in the fields of drug delivery, proteomics, and diagnostics. This molecule incorporates three key features: a highly reactive dibromomaleimide (DBM) core for selective reaction with thiols, a hydrophilic polyethylene (B3416737) glycol (PEG) linker to enhance water solubility, and a primary amine functionality, present as a trifluoroacetate (B77799) (TFA) salt, for subsequent derivatization. This guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and key considerations for the effective use of this reagent.

The DBM moiety is particularly noteworthy for its ability to react with two thiol groups, enabling the stable bridging of disulfide bonds in proteins or the attachment of two separate thiol-containing molecules.[1][2] This dual reactivity, combined with the amine handle, allows for the construction of complex, multi-component bioconjugates.

Core Reaction Mechanisms

The reactivity of this compound can be understood by considering its two primary reactive sites: the dibromomaleimide group and the amine group.

Reaction of the Dibromomaleimide Group with Thiols

The cornerstone of this reagent's utility lies in the reaction of the 3,4-dibromomaleimide group with thiol (-SH) nucleophiles. This reaction proceeds via a rapid and selective nucleophilic substitution, where each bromine atom is displaced by a thiol to form a stable dithiomaleimide (DTM) conjugate.[2][3] This process is highly efficient and can be used to bridge reduced disulfide bonds in proteins, maintaining their tertiary structure, or to conjugate thiol-containing molecules such as peptides, oligonucleotides, or small molecule drugs.[3][4]

The reaction is typically carried out in aqueous buffers at or near neutral pH.[5][6] The resulting dithiomaleimide linkage is significantly more stable than the thiosuccinimide bond formed from traditional maleimide-thiol reactions, which are prone to retro-Michael reactions.[1]

dot graph ReactionMechanism1 { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Reagent [label="3,4-Dibromo-Mal-PEG2-Amine"]; Thiol1 [label="R1-SH"]; Thiol2 [label="R2-SH"]; Intermediate [label="Mono-bromo-thioether Intermediate"]; Product [label="Dithiomaleimide Conjugate"];

Reagent -> Intermediate [label="+ R1-SH\n- HBr"]; Intermediate -> Product [label="+ R2-SH\n- HBr"]; } caption { label = "Dibromomaleimide-Thiol Reaction Pathway"; fontsize = 12; fontcolor = "#5F6368"; }

Diagram of the dibromomaleimide reaction with thiols.

Reaction of the Amine Group (TFA Salt)

The primary amine in 3,4-Dibromo-Mal-PEG2-Amine is supplied as a trifluoroacetate (TFA) salt. To participate in nucleophilic reactions, the free amine must be generated by deprotonation. This is typically achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to the reaction mixture in situ.[2]

Once deprotonated, the primary amine can react with a variety of electrophiles, most commonly activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.[7] This allows for the attachment of a second molecule of interest, such as a fluorophore, biotin, or another protein. It is important to note that the TFA counterion can sometimes interfere with biological assays, and in such cases, it may be necessary to perform a salt exchange to a more biocompatible counterion like acetate (B1210297) or hydrochloride.[4][8]

dot graph ReactionMechanism2 { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Amine_TFA [label="R-NH3+ TFA-"]; Base [label="Base (e.g., DIPEA)"]; Free_Amine [label="R-NH2"]; Electrophile [label="Electrophile (e.g., NHS-Ester)"]; Amide_Product [label="Amide Conjugate"];

Amine_TFA -> Free_Amine [label="+ Base\n- Base-H+ TFA-"]; Free_Amine -> Amide_Product [label="+ Electrophile"]; } caption { label = "Amine Deprotonation and Acylation"; fontsize = 12; fontcolor = "#5F6368"; }

Diagram of the amine TFA salt deprotonation and subsequent reaction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactions of dibromomaleimides.

| Parameter | Value | Reference |

| Dibromomaleimide-Thiol Reaction | ||

| Reaction Time | < 15-20 minutes for near-quantitative conversion | [3][9] |

| Stoichiometry (DBM:Thiol) | Typically 1.1:1 for single thiol conjugation | [5] |

| Stoichiometry (DBM:Reduced Disulfide) | 1.1:1 to 5:1 | [5][10] |

| pH Range | 6.2 - 8.0 | [3][5] |

| Amine Acylation Reaction | ||

| Base Stoichiometry (Base:Amine TFA) | Excess (e.g., 2-4 equivalents) | [2] |

| Electrophile Stoichiometry (Electrophile:Amine) | Typically 1.1-1.5:1 | [7] |

| Reaction Time | 1 hour to overnight | [6][7] |

| pH Range | 7.2 - 8.5 | [11] |

Table 1: Summary of Reaction Parameters.

| Property | Description | Reference |

| Solubility | The PEG2 linker enhances aqueous solubility. | [6][12] |

| Stability of DTM linkage | More stable to retro-Michael reaction than thiosuccinimide. Can be cleaved by reducing agents like excess glutathione (B108866) in the cellular cytoplasm. | [1][13] |

| TFA Counterion Effects | Can potentially affect cell growth and protein activity in biological assays. | [4][8] |

Table 2: Physicochemical and Biological Properties.

Experimental Protocols

Protocol 1: Site-Specific Protein Labeling via Disulfide Bridging

This protocol describes the labeling of a protein with this compound by bridging a native disulfide bond.

Materials:

-

Protein with an accessible disulfide bond

-

This compound salt

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.4, degassed

-

Quenching Solution: 1 M N-acetylcysteine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Disulfide Reduction: Add a 1.1 to 3-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 1 hour to reduce the disulfide bond to two free thiols.[10]

-

Crosslinker Addition: Dissolve the this compound salt in a small amount of organic co-solvent like DMSO or DMF and add a 5-fold molar excess to the reduced protein solution.[5]

-

Reaction: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Quenching (Optional): To quench any unreacted dibromomaleimide, add a 10-fold molar excess of N-acetylcysteine and incubate for 15 minutes.

-

Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.

-

Characterization: Confirm the conjugation and purity of the labeled protein by SDS-PAGE and mass spectrometry.

dot graph ExperimentalWorkflow1 { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Start [label="Start: Protein with Disulfide Bond"]; Reduction [label="1. Reduce Disulfide with TCEP"]; Addition [label="2. Add 3,4-Dibromo-Mal-PEG2-Amine"]; Reaction [label="3. Incubate (1-2h, RT)"]; Purification [label="4. Purify Conjugate"]; End [label="End: Labeled Protein"];

Start -> Reduction; Reduction -> Addition; Addition -> Reaction; Reaction -> Purification; Purification -> End; } caption { label = "Workflow for Disulfide Bridging"; fontsize = 12; fontcolor = "#5F6368"; }

Diagram of the experimental workflow for protein labeling via disulfide bridging.

Protocol 2: Sequential Dual Labeling of a Thiol- and Amine-Reactive Molecule

This protocol outlines a method for first reacting the dibromomaleimide with a thiol-containing molecule and subsequently reacting the amine with an NHS-ester.

Materials:

-

Thiol-containing molecule (Molecule A)

-

NHS-ester of a second molecule (Molecule B)

-

This compound salt

-

Reaction Buffer 1 (for thiol reaction): 50 mM sodium phosphate, pH 7.0, degassed

-

Reaction Buffer 2 (for amine reaction): 0.1 M sodium bicarbonate, pH 8.3

-

Diisopropylethylamine (DIPEA)

-

Organic co-solvent (DMSO or DMF)

-

Purification system (e.g., HPLC)

Procedure:

-

Thiol Reaction: a. Dissolve Molecule A and a 1.1-fold molar excess of this compound salt in Reaction Buffer 1 (with a small amount of co-solvent if necessary). b. Incubate for 2 hours at room temperature. c. Purify the intermediate conjugate (Molecule A - DBM-PEG2-Amine) using reverse-phase HPLC. Lyophilize the purified product.

-

Amine Reaction: a. Dissolve the purified intermediate conjugate in Reaction Buffer 2. b. Add 2-4 equivalents of DIPEA to the solution to deprotonate the amine. c. Dissolve Molecule B (NHS-ester) in a small amount of DMSO and add a 1.2-fold molar excess to the reaction mixture. d. Incubate for 2 hours at room temperature or overnight at 4°C.[6]

-

Purification: Purify the final dual-labeled conjugate by HPLC.

-

Characterization: Confirm the structure and purity of the final product by mass spectrometry and NMR.

dot graph ExperimentalWorkflow2 { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Start [label="Start: Molecule A (Thiol) & Molecule B (NHS-Ester)"]; Thiol_Reaction [label="1. React DBM with Molecule A"]; Purify_Intermediate [label="2. Purify Intermediate Conjugate"]; Amine_Reaction [label="3. Deprotonate Amine & React with Molecule B"]; Purify_Final [label="4. Purify Final Conjugate"]; End [label="End: Dual-Labeled Molecule"];

Start -> Thiol_Reaction; Thiol_Reaction -> Purify_Intermediate; Purify_Intermediate -> Amine_Reaction; Amine_Reaction -> Purify_Final; Purify_Final -> End; } caption { label = "Workflow for Sequential Dual Labeling"; fontsize = 12; fontcolor = "#5F6368"; }

Diagram of the experimental workflow for sequential dual labeling.

Conclusion

This compound salt is a powerful and versatile tool for creating well-defined bioconjugates. Its ability to efficiently and stably link to one or two thiol-containing molecules, coupled with a readily derivatizable amine, opens up numerous possibilities for the construction of complex molecular architectures. By understanding the core reaction mechanisms and carefully controlling the experimental conditions, researchers can leverage this reagent to advance their work in drug development, diagnostics, and fundamental biological research. The provided protocols and data serve as a starting point for the successful implementation of this technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. Fluorescent and chemico-fluorescent responsive polymers from dithiomaleimide and dibromomaleimide functional monomers - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00753K [pubs.rsc.org]

- 4. genscript.com [genscript.com]

- 5. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Reactivity of Dibromomaleimide with Thiols for Researchers, Scientists, and Drug Development Professionals

Core Principle: Efficient and Versatile Thiol-Reactive Chemistry

Dibromomaleimide (DBM) has emerged as a powerful and versatile reagent in bioconjugation and drug development, primarily due to its highly efficient and specific reactivity towards thiol groups. This technical guide provides a comprehensive overview of the core principles governing the reactivity of dibromomaleimides with thiols, detailing the reaction mechanism, quantitative parameters, experimental protocols, and applications in the development of advanced biotherapeutics.

The fundamental reaction involves the sequential substitution of the two bromine atoms on the maleimide (B117702) ring by thiol nucleophiles, forming a stable dithiomaleimide adduct.[1][2] This unique reactivity allows for the effective bridging of disulfide bonds in proteins and peptides, a critical advantage for maintaining the structural integrity and biological activity of these molecules.[2]

Reaction Mechanism and Key Features

The reaction between dibromomaleimide and thiols proceeds via a conjugate addition-elimination mechanism. The high electrophilicity of the maleimide ring, further enhanced by the electron-withdrawing bromine atoms, facilitates the rapid and selective attack by thiolates.[3] The reaction is characterized by its extremely rapid kinetics, often reaching completion in under 20 minutes.[2]

A key feature of dibromomaleimide chemistry is the stability of the resulting dithiomaleimide adduct. While the initial thioether bonds can be cleaved under reducing conditions with an excess of thiols, the dithiomaleimide can undergo a subsequent hydrolysis of the maleimide ring to form a highly stable dithiomaleamic acid.[1] This ring-opened form is resistant to retro-Michael reactions, a common instability issue with traditional maleimide-thiol adducts, making it ideal for in vivo applications where long-term stability is paramount.[1][4]

The reaction pathway can be visualized as a two-step process, followed by an optional stabilization step:

Quantitative Data on Reactivity and Stability

The efficiency of the dibromomaleimide-thiol reaction is a key advantage. While specific second-order rate constants are not always readily available in the literature, the reaction is consistently described as "extremely rapid" with high yields.[2] The following tables summarize available quantitative and semi-quantitative data from various studies.

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Yield | Reference |

| Dibromomaleimide | Reduced Somatostatin (B550006) | pH 6.2, 20°C | 1 hour | Quantitative | [5] |

| Dibromomaleimide | Reduced Grb2-SH2 (L111C) | pH 8.0, 0°C | 2 hours | Quantitative | [5] |

| Dibromomaleimide-PEG | Reduced Salmon Calcitonin | pH 6.2 | < 15 minutes | Complete Conjugation | [6] |

| Dibromomaleimide derivative | Reduced Trastuzumab | pH 8.5 | 5 minutes | - | [7] |

Table 1: Reaction Conditions and Yields for Dibromomaleimide-Thiol Reactions.

The reactivity of dihalomaleimides with thiols follows the trend of leaving group ability, with diiodomaleimide reacting the fastest.[3]

| Dihalomaleimide | Relative Reactivity with Thiols |

| Diiodomaleimide | Fastest |

| Dibromomaleimide | Intermediate |

| Dichloromaleimide | Slowest |

Table 2: Relative Reactivity of Dihalomaleimides.

The stability of the resulting adduct is crucial for many applications. The hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid is pH-dependent and can be accelerated.

| Dithiomaleimide Adduct | Condition | Half-life of Hydrolysis | Reference |

| Dibromomaleimide reagent with C-2 linker | pH 8.0 | < 1 minute | [7] |

Table 3: Hydrolysis Rate of Dithiomaleimide Adducts.

Experimental Protocols

Protocol 1: Disulfide Bridging of a Peptide (Somatostatin)

This protocol describes the re-bridging of the disulfide bond in the peptide hormone somatostatin using dibromomaleimide.[2][5]

Materials:

-

Lyophilized somatostatin

-

Reaction Buffer: 50 mM sodium phosphate (B84403), pH 6.2

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Dibromomaleimide solution (e.g., 10 mM in DMF or a suitable organic solvent)

-

Acetonitrile (ACN) and water with 0.1% formic acid for LC-MS analysis

Procedure:

-

Peptide Dissolution and Reduction:

-

Dissolve lyophilized somatostatin in the reaction buffer to a final concentration of 0.25 mg/mL (approximately 152.6 µM).

-

Add 1.1 equivalents of TCEP solution to the peptide solution.

-

Incubate the mixture for 1 hour at 20°C to ensure complete reduction of the disulfide bond.

-

-

Conjugation Reaction:

-

To the solution of reduced somatostatin, add 1.1 equivalents of the dibromomaleimide solution.

-

Allow the reaction to proceed for 1 hour at 20°C.

-

-

Analysis:

-

Monitor the reaction progress and confirm the formation of the bridged product by LC-MS. The expected mass of the product will be the mass of the reduced peptide plus the mass of the dibromomaleimide minus the mass of two bromine atoms.

-

Protocol 2: Functionalization of a Virus-Like Particle (VLP)

This protocol details the functionalization of bacteriophage Qβ virus-like particles (VLPs) with a dibromomaleimide-polyethylene glycol (DB-PEG) conjugate.[8]

Materials:

-

Qβ VLPs (e.g., 5 mg/mL)

-

TCEP solution (freshly prepared)

-

Dibromomaleimide-polyethylene glycol (DB-PEG)

-

Dimethylformamide (DMF)

-

10 mM Sodium Phosphate Buffer, pH 5.00

Procedure:

-

Reduction of VLP Disulfides:

-

To 200 µL of Qβ VLP solution, add 20 µL of 100x TCEP stock solution.

-

Incubate at room temperature for 1 hour.

-

-

Preparation of DB-PEG Solution:

-

Dissolve 0.0017 g of DB-PEG in 100 µL of DMF.

-

Add 680 µL of 10 mM sodium phosphate buffer (pH 5.00).

-

-

Conjugation Reaction:

-

Add the reduced Qβ VLP solution to the DB-PEG solution.

-

The reaction can be visualized under a 365 nm UV lamp, where a bright yellow fluorescence indicates successful conjugation.

-

Allow the reaction to proceed overnight at room temperature on a rotisserie for complete conjugation.

-

Applications in Drug Development

The unique reactivity profile of dibromomaleimide makes it a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs). The ability to re-bridge the interchain disulfide bonds of an antibody after reduction provides a site-specific conjugation strategy, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This homogeneity is a critical factor for the safety and efficacy of ADCs.

The process for creating a disulfide-bridged ADC using dibromomaleimide generally follows these steps:

Conclusion

Dibromomaleimide offers a robust and efficient platform for the site-specific modification of proteins and peptides through thiol chemistry. Its rapid reaction kinetics, high yields, and the ability to form stable, disulfide-bridged adducts make it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and quantitative understanding of its reactivity presented in this guide provide a solid foundation for the successful application of dibromomaleimide in the development of next-generation bioconjugates and therapeutics.

References

- 1. Collection - In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - Bioconjugate Chemistry - Figshare [figshare.com]

- 2. benchchem.com [benchchem.com]

- 3. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scilit.com [scilit.com]

- 7. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

The Pivotal Role of PEG2 Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation stands as a cornerstone technology, enabling the creation of highly specific and effective molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple component connecting the biological moiety to a payload or another molecule, is a critical determinant of the final conjugate's success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers, and specifically short, discrete PEG chains like the PEG2 linker, have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates.[1][2]

This technical guide provides a comprehensive overview of the function of PEG2 linkers in bioconjugation. It delves into their core principles, impact on bioconjugate performance, and provides detailed experimental protocols and visual workflows to empower researchers in the rational design and synthesis of next-generation bioconjugates.

Core Principles of PEG2 Linkers

A PEG2 linker is a short, hydrophilic spacer composed of two ethylene (B1197577) glycol units. Its fundamental properties are central to its function in bioconjugation:

-

Hydrophilicity: The repeating ether units of the PEG chain impart water solubility, which can help to counteract the hydrophobicity of many small molecule drugs or other payloads.[3][4] This enhanced solubility can prevent aggregation and improve the overall developability of the bioconjugate.[1][3]

-

Biocompatibility: PEG is a well-established, non-toxic, and non-immunogenic polymer, making it an ideal component for therapeutic applications.[5]

-

Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides flexibility, which can be crucial for allowing the conjugated molecules to adopt optimal conformations for binding to their respective targets.[6][7]

-

Defined Length: The use of discrete PEG linkers, such as PEG2, ensures the production of homogeneous bioconjugates with a consistent drug-to-antibody ratio (DAR) or precise spacing in other conjugates. This homogeneity is critical for predictable pharmacokinetics and safety profiles.[1]

The Function of PEG2 Linkers in Key Bioconjugation Platforms

The strategic incorporation of a PEG2 linker can profoundly influence the performance of various bioconjugate platforms, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the ADC.[1][2]

The inclusion of a PEG2 linker in an ADC can:

-

Enhance Solubility and Stability: Many potent cytotoxic drugs are hydrophobic. A PEG2 linker can increase the overall hydrophilicity of the ADC, reducing the risk of aggregation, which can lead to rapid clearance and potential immunogenicity.[3][8]

-

Improve Pharmacokinetics: The hydrophilic nature of the PEG2 linker can create a hydration shell around the payload, shielding it from degradation and reducing non-specific interactions. This can lead to decreased systemic clearance and a longer circulation half-life, allowing for greater tumor accumulation.[1][9]

-

Modulate Cytotoxicity: While longer PEG chains can sometimes decrease the in vitro potency of an ADC due to steric hindrance, a short PEG2 linker often strikes a balance between improving physicochemical properties and maintaining high cytotoxicity.[1][10]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[6][7]

A PEG2 linker in a PROTAC can:

-

Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[6] A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable complex. The defined length of a PEG2 linker allows for precise control over this critical distance.

-

Enhance Solubility and Cell Permeability: The hydrophilicity of a PEG2 linker can improve the solubility of the PROTAC molecule.[] Furthermore, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield polar surface area, potentially improving cell permeability.[6]

Quantitative Data on the Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on the performance of bioconjugates. While data for PEG2 is specifically highlighted where available, data for other short PEG linkers are also included to demonstrate trends.

| Linker | Clearance (mL/day/kg) | Reference |

| No PEG | ~15 | [1] |

| PEG2 | ~10 | [1] |

| PEG4 | ~7 | [1] |

| PEG8 | ~5 | [1] |

| PEG12 | ~5 | [1] |

| PEG24 | ~5 | [1] |

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. This data demonstrates that the inclusion of even a short PEG2 linker can significantly decrease the clearance rate of an ADC, with longer PEG chains providing further reductions.[1]

| ADC Conjugate | PEG Molecular Weight (kDa) | In Vitro Cytotoxicity (IC50) Fold Reduction | Reference |

| Affibody-MMAE | 0 (No PEG) | Baseline | [10][12] |

| Affibody-MMAE | 4 | 4.5-fold reduction | [10] |

| Affibody-MMAE | 10 | 22-fold reduction | [10] |

Table 2: Impact of PEG Linker on Antibody-Drug Conjugate (ADC) Cytotoxicity. This table illustrates that while longer PEG chains can sometimes reduce in vitro cytotoxicity, this effect is highly dependent on the specific conjugate design.[10][12]

| PROTAC Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |

| 1 | >1000 | <10 | Hypothetical Data |

| 2 | 50 | >90 | Hypothetical Data |

| 4 | 25 | >95 | Hypothetical Data |

| 8 | 100 | 80 | Hypothetical Data |

| 12 | 500 | 60 | Hypothetical Data |

Table 3: Hypothetical Impact of PEG Linker Length on PROTAC Degradation Efficiency. This hypothetical data illustrates the importance of optimizing the linker length in PROTAC design. A PEG2 linker can provide a balance of proximity and flexibility for efficient ternary complex formation and subsequent protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates incorporating PEG2 linkers. Below are representative protocols for common bioconjugation reactions.

Protocol 1: NHS-Ester PEGylation of a Protein with a PEG2 Linker

This protocol describes the conjugation of a PEG2 linker with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein to be PEGylated

-

NHS-PEG2-linker reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis cassette for purification

-

Reaction vessels

-

Stirring equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[12]

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-PEG2-linker in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[12][13]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG2-linker to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the specific protein and desired degree of labeling.[12]

-

Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Maleimide (B117702) PEGylation of a Protein with a PEG2 Linker

This protocol describes the site-specific conjugation of a PEG2 linker with a maleimide group to a thiol group (e.g., from a cysteine residue) on a protein.

Materials:

-

Thiol-containing protein (e.g., a protein with an engineered cysteine or reduced disulfide bonds)

-

Maleimide-PEG2-linker reagent

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Reducing agent (e.g., TCEP or DTT), if necessary

-

Reaction vessels

-

Stirring equipment

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[12]

-

Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate at 37°C for 1-2 hours. The reducing agent must then be removed using a desalting column prior to the addition of the maleimide-PEG2-linker.[14]

-

Maleimide-PEG2-Linker Solution Preparation: Immediately before use, dissolve the Maleimide-PEG2-linker in a suitable solvent (e.g., DMF or DMSO) to a concentration of 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG2-linker to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetyl cysteine, in excess.

-

Purification: Remove the unreacted Maleimide-PEG2-linker and byproducts from the PEGylated protein using a desalting column or by dialysis.

Visualizing Key Processes with Graphviz

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in bioconjugation where PEG2 linkers play a critical role.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the production of an Antibody-Drug Conjugate (ADC) with a PEG2 linker.

Conclusion

The PEG2 linker, though small in size, exerts a significant and multifaceted influence on the properties and performance of bioconjugates. Its inherent hydrophilicity, biocompatibility, and defined length make it an invaluable tool for enhancing the solubility, stability, and pharmacokinetic profiles of ADCs and for optimizing the critical ternary complex formation in PROTACs. The rational incorporation of a PEG2 linker, guided by a thorough understanding of its structure-activity relationships and supported by robust experimental methodologies, is a key strategy for the successful development of next-generation targeted therapeutics and diagnostics. As the field of bioconjugation continues to evolve, the strategic use of well-defined linkers like PEG2 will remain paramount in unlocking the full potential of these innovative molecular constructs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 3,4-Dibromo-Mal-PEG2-Amine TFA

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dibromo-Mal-PEG2-Amine TFA is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a dibromomaleimide moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a primary amine, presented as a trifluoroacetic acid (TFA) salt. The dibromomaleimide group serves as a reactive handle for covalent modification of thiol-containing molecules, such as cysteine residues in proteins. The PEG2 spacer enhances the hydrophilic character of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal primary amine provides a versatile point of attachment for further chemical modifications. This guide provides an in-depth overview of the solubility data for this compound, detailed experimental protocols for solubility determination, and relevant biochemical pathway and workflow diagrams.

Physicochemical and Solubility Data

The solubility of a linker is a critical parameter in the design and synthesis of bioconjugates, impacting reaction conditions, purification, and the overall properties of the final product. The TFA salt form of 3,4-Dibromo-Mal-PEG2-Amine generally offers enhanced water solubility and stability compared to its free base form.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound has been reported in common laboratory solvents. The data is summarized in the table below.

| Solvent | Solubility | Concentration (mM) | Method |

| Water (H₂O) | ≥ 100 mg/mL | 199.98 mM | Experimental |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL | 199.98 mM | Experimental |

Data sourced from MedchemExpress. It is noted that for DMSO, ultrasonic assistance may be required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

Qualitative Solubility Data of a Structurally Related Compound

For context, qualitative solubility data for a similar, longer-chain analog, 3,4-Dibromo-Mal-PEG8-Amine, indicates solubility in a broader range of organic solvents. This suggests that while the PEG2 variant is highly soluble in polar protic and aprotic solvents, longer PEG chains may further enhance solubility in less polar environments.

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

Experimental Protocols

The following section details a standardized experimental protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely accepted shake-flask method.

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., deionized water, PBS buffer, DMSO)

-

Glass vials with screw caps (B75204) or glass-stoppered flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

-

Volumetric flasks and pipettes for standard solution preparation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An amount that is at least 2-3 times the expected solubility should be used to ensure a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[2] The agitation should be sufficient to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to stand undisturbed at the same constant temperature for a short period to allow for the sedimentation of the excess solid.

-

To completely separate the dissolved and undissolved solute, centrifuge the vials at a high speed.[3]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is recommended to take the sample from the upper portion of the supernatant.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.[4][5]

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze these standards using the same analytical method to generate a standard curve.

-

-

Calculation:

-

Using the standard curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use and analysis of this compound.

PROTAC Mechanism of Action

This compound is a linker commonly used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein.[6] The diagram below illustrates the catalytic mechanism of a PROTAC.

References

- 1. This compound salt - Creative Biolabs [creative-biolabs.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. evotec.com [evotec.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

3,4-Dibromo-Mal-PEG2-Amine TFA stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3,4-Dibromo-Mal-PEG2-Amine TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromo-Mal-PEG2-Amine trifluoroacetate (B77799) (TFA) salt is a bifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). Its utility is derived from the dibromomaleimide moiety, which reacts with thiols, and a terminal primary amine, which can be conjugated to other molecules. The stability of this reagent is critical for ensuring the reproducibility of conjugation reactions and the quality of the final bioconjugate. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The dibromomaleimide group allows for conjugation to thiol groups, such as those found in cysteine residues of proteins. The primary amine provides a reactive handle for coupling with carboxylic acids or activated esters. The trifluoroacetate salt form generally enhances the compound's water solubility and stability in its solid state[1].

Stability Profile

The stability of this compound is influenced by its three main components: the dibromomaleimide group, the PEG linker, and the primary amine as a TFA salt.

-

Dibromomaleimide Moiety: The dibromomaleimide group is the most reactive and least stable part of the molecule. It is susceptible to hydrolysis, particularly in aqueous solutions at neutral or basic pH[2][3]. This hydrolysis opens the maleimide (B117702) ring to form a maleamic acid derivative, rendering it unreactive towards thiols. The rate of hydrolysis is pH-dependent and increases with increasing pH. Furthermore, the dibromomaleimide moiety is sensitive to high temperatures and light[4][5].

-

PEG Linker: The PEG₂ linker enhances the hydrophilicity of the molecule and generally contributes positively to its stability and solubility[6][7][8].

-

Amine-TFA Salt: The primary amine is relatively stable, but as a TFA salt, the overall stability of the compound can be affected by the acidic nature of the counter-ion, especially if the molecule contains other acid-labile functional groups. However, for this specific molecule, the primary stability concern remains the dibromomaleimide group. The TFA salt form is common for peptides and other amine-containing compounds purified by HPLC[9].

Recommended Storage Conditions

To ensure the integrity and reactivity of this compound, proper storage is crucial. The following conditions are recommended based on supplier data and the chemical properties of the molecule.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid | -20°C | Long-term | Sealed container, protect from moisture and light[4][10][11]. |

| In Solvent (-20°C) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, sealed container, protect from moisture[10]. |

| In Solvent (-80°C) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, sealed container, protect from moisture[10]. |

Note: For dissolution, use anhydrous solvents such as DMSO or DMF. The presence of water can initiate hydrolysis of the dibromomaleimide ring.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound under various conditions.

Protocol for Assessing Hydrolytic Stability

This experiment monitors the degradation of the dibromomaleimide moiety in aqueous solutions at different pH values.

Materials:

-

This compound

-

Phosphate buffer (pH 5.0, 7.4)

-

Borate buffer (pH 8.5)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 25°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench the hydrolysis by diluting the aliquot with a 50:50 mixture of ACN and 0.1% TFA in water.

-

Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent compound peak at an appropriate wavelength (e.g., 260 nm).

-

Calculate the percentage of the remaining parent compound at each time point to determine the rate of hydrolysis.

Protocol for Assessing Thermal Stability

This experiment evaluates the stability of the solid compound at elevated temperatures.

Materials:

-

This compound (solid)

-

Temperature-controlled oven

-

HPLC system

Procedure:

-

Place accurately weighed samples of solid this compound in sealed vials.

-

Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

-

At various time points (e.g., 1, 7, 14, 30 days), remove a vial from each temperature.

-

Dissolve the contents in a known volume of anhydrous DMSO.

-

Analyze the purity of the dissolved sample by HPLC as described in section 4.1.

-

Compare the purity of the stored samples to a control sample stored at -20°C.

Protocol for Assessing Photostability

This experiment assesses the impact of light exposure on the stability of the compound.

Materials:

-

This compound

-

Photostability chamber with controlled light and temperature

-

Amber vials and clear vials

-

HPLC system

Procedure:

-

Prepare solutions of this compound in anhydrous DMSO in both clear and amber vials.

-

Place the vials in a photostability chamber, exposing them to a standardized light source (e.g., ICH Q1B guidelines).

-

Include a set of control samples wrapped in aluminum foil to protect them from light.

-

At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each vial.

-

Analyze the samples by HPLC as described in section 4.1.

-

Compare the degradation of the light-exposed samples to the dark controls.

Visualizations

Chemical Structure and Reactive Sites

Caption: Reactive sites of 3,4-Dibromo-Mal-PEG2-Amine.

Potential Degradation Pathway: Hydrolysis

Caption: Primary degradation pathway via hydrolysis.

Experimental Workflow for Stability Assessment

Caption: General workflow for stability testing.

Conclusion

The stability of this compound is primarily dictated by the susceptibility of the dibromomaleimide moiety to hydrolysis, especially in aqueous solutions at neutral to basic pH. It is also sensitive to heat and light. For optimal performance and reproducibility in bioconjugation applications, it is imperative to store the compound in its solid form at -20°C, protected from moisture and light. When in solution, it should be prepared fresh in an anhydrous solvent, and for short-term storage, kept at low temperatures in sealed containers. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. 3,4-Dibromo-Mal-PEG8-Amine TFA salt | BroadPharm [broadpharm.com]

- 5. This compound salt, 1807534-86-6 | BroadPharm [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]

- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound salt - Creative Biolabs [creative-biolabs.com]

In-Depth Technical Guide: 3,4-Dibromo-Mal-PEG2-Amine TFA (CAS Number 1807534-86-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG2-Amine TFA (trifluoroacetic acid salt), with the CAS number 1807534-86-6, is a heterobifunctional crosslinker that is gaining prominence in the fields of bioconjugation, drug delivery, and targeted protein degradation. This molecule features a dibromomaleimide moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. This unique combination of functional groups allows for the covalent linkage of biomolecules and small molecules, making it a versatile tool in the development of complex biological constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The dibromomaleimide group is a "next-generation maleimide" that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, found in cysteine residues of proteins. Unlike traditional maleimides, the two bromine atoms on the maleimide (B117702) ring offer the potential for dual functionality and the formation of highly stable, irreversible thioether bonds. The primary amine provides a nucleophilic site for conjugation to various electrophiles, such as activated esters (e.g., NHS esters) or carboxylic acids, enabling the assembly of intricate molecular architectures. The hydrophilic PEG2 linker enhances the aqueous solubility of the molecule and the resulting conjugates, which is often beneficial for their pharmacokinetic properties.[1]

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this compound in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for designing and executing experiments, including calculating molar equivalents, preparing stock solutions, and understanding the compound's stability and handling requirements.

| Property | Value |

| CAS Number | 1807534-86-6 |

| Molecular Formula | C10H14Br2N2O4 (as free base) |

| Molecular Weight | 386.04 g/mol (as free base) |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, DMSO, DMF |

| Storage Conditions | Store at -20°C, protect from light and moisture |

Core Reactivity and Mechanism

The utility of this compound is centered around the distinct reactivity of its two functional ends: the dibromomaleimide and the primary amine.

Dibromomaleimide Reactivity with Thiols

The dibromomaleimide moiety is highly electrophilic and reacts specifically with thiol groups under mild physiological conditions (pH 6.5-7.5). The reaction proceeds via a Michael addition, followed by the elimination of one or both bromine atoms, to form a stable thioether bond. This "next-generation maleimide" offers advantages over classical maleimides, including the potential for bridging disulfide bonds and creating more stable conjugates.[2] The reaction can be tuned to favor mono- or di-substitution of the bromine atoms.

Reaction Pathway of Dibromomaleimide with Thiols

Caption: Reaction scheme of dibromomaleimide with one or two thiol-containing molecules.

Primary Amine Reactivity

The terminal primary amine (-NH2) is a versatile nucleophile that can be readily conjugated to a variety of electrophilic functional groups. This allows for the attachment of payloads, targeting ligands, or other molecular components. Common reactions involving the primary amine include:

-

Amide bond formation: Reaction with activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids (in the presence of a coupling agent like EDC) to form stable amide bonds.

-

Reductive amination: Reaction with aldehydes or ketones to form an imine, which is then reduced to a stable secondary amine.

Experimental Workflow for Amine Conjugation

References

Methodological & Application

Application Notes and Protocols for ADC Development Using 3,4-Dibromo-Mal-PEG2-Amine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Thiol-Bridging for Homogeneous ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's stability, efficacy, and safety profile. Traditional conjugation methods, often targeting lysine (B10760008) residues or using conventional maleimide (B117702) chemistry for cysteine conjugation, can result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and unstable linkers.[1][2]

The 3,4-Dibromo-Mal-PEG2-Amine TFA linker is a next-generation, bifunctional reagent designed to address these challenges. It enables a site-specific conjugation strategy known as disulfide re-bridging . This technique utilizes the native interchain disulfide bonds of an antibody. After mild reduction of these bonds to yield free thiol groups, the dibromomaleimide (DBM) moiety reacts with both thiols, re-establishing a stable, covalent bridge.[1][2]

This approach offers several key advantages:

-

Homogeneity: By targeting the four interchain disulfide bonds in a typical IgG1 antibody, this method consistently produces ADCs with a predominant drug-to-antibody ratio of 4 (DAR4).[1][2][3]

-

Stability: The resulting thioether bonds are significantly more stable than the thiosuccinimide bond formed with traditional maleimides, which can be susceptible to a retro-Michael reaction in plasma, leading to premature drug release.[2][4]

-

Improved Pharmacokinetics: Homogeneous, stable ADCs exhibit more predictable and favorable pharmacokinetic profiles, leading to improved efficacy and a wider therapeutic window in vivo.[1]

-

Versatility: The terminal amine group on the PEG2 spacer allows for the straightforward attachment of a wide variety of payloads using standard amine-reactive chemistry.

Experimental Workflows and Logical Relationships

Diagram 1: Overall ADC Synthesis Workflow

This diagram illustrates the complete process, from payload activation to the final, purified Antibody-Drug Conjugate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Linker-Payload Construct (DBM-PEG2-Payload)

This protocol describes a general method for conjugating a carboxylic acid-containing payload (e.g., MMAE) to the amine group of the linker.

-

Payload Activation:

-

Dissolve the cytotoxic payload (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DMSO).

-

Add an activating agent such as N,N'-Disuccinimidyl carbonate (DSC, 1.2 eq.) and a base like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.).

-

Stir the reaction at room temperature for 1-2 hours to form the N-hydroxysuccinimidyl (NHS) ester. Monitor the reaction by LC-MS.

-

-

Conjugation to Linker:

-

In a separate vessel, dissolve this compound (1.1 eq.) in anhydrous DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq.), to neutralize the TFA salt and deprotonate the primary amine.

-

Slowly add the activated payload solution to the linker solution.

-

Stir the reaction at room temperature overnight. Protect the reaction from light.

-

-

Purification:

-

Upon completion (as monitored by LC-MS), quench the reaction with a small amount of water.

-

Purify the crude product by reverse-phase HPLC to obtain the final DBM-PEG2-Payload construct.

-

Lyophilize the pure fractions to yield a solid product and confirm the mass by MS analysis.

-

Protocol 2: ADC Synthesis via Disulfide Bridging

This protocol details the reduction of a monoclonal antibody and subsequent conjugation with the DBM-PEG2-Payload construct.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water).

-

DBM-PEG2-Payload construct, dissolved in an organic co-solvent like DMSO.

-

Quenching Reagent: N-acetylcysteine solution.

-

Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) and/or Hydrophobic Interaction Chromatography (HIC).

Procedure:

-

Antibody Preparation:

-

Adjust the concentration of the antibody to 5-10 mg/mL in a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

-

Disulfide Reduction:

-

Add TCEP to the antibody solution. A molar ratio of approximately 2.5 to 4.0 equivalents of TCEP per antibody is typically used to selectively reduce the four interchain disulfide bonds.[2]

-

Incubate the reaction at 37°C for 1-2 hours. The optimal time and TCEP concentration should be determined empirically for each specific antibody.

-

-

Bioconjugation:

-

Cool the reduced antibody solution on ice.

-

Add the DBM-PEG2-Payload solution to the reduced antibody. Use a molar excess of the linker-payload, typically 8-15 equivalents per antibody, to drive the reaction to completion.[4] The final concentration of the organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at 4°C or room temperature for 1-4 hours. Protect from light.

-

-

Hydrolysis (Optional but Recommended):

-

To ensure maximum stability by "locking" the conjugate, the maleimide ring can be hydrolyzed to a maleamic acid.[5]

-

Adjust the pH of the reaction mixture to 8.0-8.5 using a suitable buffer (e.g., sodium borate).

-

Incubate for an additional 1-2 hours at room temperature.

-

-

Quenching and Purification:

-

Quench any unreacted DBM-linker by adding an excess of N-acetylcysteine.

-

Purify the ADC from unreacted linker-payload and other small molecules using a desalting column (SEC) equilibrated with a formulation buffer (e.g., PBS).

-

For analytical characterization and to separate different DAR species, use Hydrophobic Interaction Chromatography (HIC).[6][7]

-

Data Presentation: Characterization of DBM-ADCs

Quantitative analysis is essential to confirm the successful synthesis of a homogeneous and stable ADC.

Table 1: Comparison of DAR Distribution for Different Maleimide Linkers

This table summarizes data comparing the homogeneity of ADCs produced with Dibromomaleimide (DBM) versus other thiol-reactive linkers. Data is adapted from a study using Trastuzumab and an MMAE payload.[2]

| Linker Type | Average DAR | % DAR 0-3 | % DAR 4 | % DAR >4 |

| Dibromomaleimide (DBM) | 3.6 | ~19% | ~71% | ~10% |

| Dithiomaleimide (DTM) | 2.7 | ~55% | ~40% | ~5% |

| Thio-bromomaleimide (TBM) | 3.8 | ~12% | ~81% | ~7% |

As shown, DBM and the related TBM linker produce a significantly higher proportion of the target DAR4 species compared to DTM, highlighting the efficiency of the disulfide re-bridging strategy.[2]

Table 2: In Vitro Cytotoxicity of DBM-ADC (Trastuzumab-MMAE)

The efficacy of the final ADC is tested against cancer cell lines with varying levels of target antigen expression.

| Cell Line | Target (HER2) Status | ADC (DBM-MMAE) IC₅₀ (nM) | Free MMAE IC₅₀ (nM) |

| BT-474 | Positive | ~0.15 | ~0.35 |

| MCF-7 | Negative | No cytotoxicity observed | ~0.35 |

Data adapted from[2]. The results demonstrate that the DBM-linked ADC is highly potent and selective for the HER2-positive cancer cell line, with no effect on the HER2-negative line, confirming target-specific cell killing.

Mechanism of Action: Payload-Dependent Signaling

The signaling pathway affected by the ADC is determined by the cytotoxic payload. For ADCs utilizing an auristatin payload like Monomethyl Auristatin E (MMAE), the mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

Diagram 2: MMAE-Induced Apoptosis Pathway

Pathway Description:

-

Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.

-

Payload Release: The endosome fuses with a lysosome, where acidic conditions and enzymes cleave the linker, releasing the active MMAE payload into the cytoplasm.

-

Microtubule Inhibition: Free MMAE binds to tubulin dimers, inhibiting their polymerization into microtubules.[8] This disrupts the formation and function of the mitotic spindle, which is essential for cell division.

-

Cell Cycle Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[8]

-

Apoptosis: Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Application Notes and Protocols for Antibody Conjugation using 3,4-Dibromo-Mal-PEG2-Amine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics often requires the stable and specific attachment of payloads, such as polyethylene (B3416737) glycol (PEG) linkers, to a monoclonal antibody (mAb). The 3,4-Dibromo-Mal-PEG2-Amine TFA is a heterobifunctional linker designed for the site-specific conjugation to antibodies through disulfide bond re-bridging. This technology offers a significant advantage over traditional maleimide (B117702) chemistry by creating a more homogeneous and stable conjugate.[1][2]

The dibromomaleimide moiety reacts with the two free thiols generated from the reduction of a native interchain disulfide bond in the antibody's hinge region, effectively re-bridging the connection.[1][2][3] This approach leads to a more defined drug-to-antibody ratio (DAR), typically achieving a homogeneous DAR of 4, which is crucial for the pharmacological properties of the resulting conjugate.[4][5] Subsequent hydrolysis of the resulting dithiomaleimide to a stable dithiomaleamic acid "locks" the conjugate, preventing the retro-Michael reactions often observed with conventional maleimide-based conjugates and enhancing in-vivo stability.[1][2]

This document provides a detailed protocol for the conjugation of this compound to a model IgG1 antibody. It covers the essential steps of antibody reduction, the conjugation reaction, and the analytical characterization of the final conjugate.

Reaction Scheme